

# Spectroscopic Analysis of Benzilic Acid: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **benzilic acid**, a key intermediate in the synthesis of various pharmaceuticals and a compound of significant interest in chemical research. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of **benzilic acid**, offering insights into its molecular structure and functional groups. The guide includes detailed experimental protocols for acquiring spectroscopic data and presents a clear correlation between the spectral features and the chemical environment of the molecule.

### Introduction to Benzilic Acid

**Benzilic acid** (2-hydroxy-2,2-diphenylacetic acid) is a white crystalline organic compound. Its structure, featuring a carboxylic acid, a hydroxyl group, and two phenyl rings attached to the same carbon atom, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the analysis of its chemical transformations.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **benzilic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are instrumental in confirming its structure.



## <sup>1</sup>H NMR Spectroscopy of Benzilic Acid

The proton NMR spectrum of **benzilic acid** exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Benzilic Acid** in DMSO-d<sub>6</sub>

Signal Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
Aromatic Protons (C <sub>6</sub> H <sub>5</sub> )	7.11 - 7.58	Multiplet	10H
Hydroxyl Proton (-OH)	6.4	Singlet	1H
Carboxylic Acid Proton (-COOH)	13.3	Singlet	1H

Note: The chemical shifts of the hydroxyl and carboxylic acid protons can be broad and may vary with concentration and temperature due to hydrogen bonding and chemical exchange.

## <sup>13</sup>C NMR Spectroscopy of Benzilic Acid

The carbon-13 NMR spectrum provides information on the different carbon environments within the **benzilic acid** molecule.

Table 2: 13C NMR Spectroscopic Data for Benzilic Acid

Signal Assignment	Chemical Shift (δ) in ppm
Carboxylic Carbon (-COOH)	170 - 180
Aromatic Carbons (C <sub>6</sub> H <sub>5</sub> )	120 - 140
Quaternary Carbon (C(Ph) <sub>2</sub> (OH))	~79

The aromatic region of the <sup>13</sup>C NMR spectrum can show multiple signals due to the different chemical environments of the ipso, ortho, meta, and para carbons of the two phenyl rings.



## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **benzilic acid** shows characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data for Benzilic Acid

Functional Group	Absorption Range (cm <sup>-1</sup> )	Description of Peak
O-H Stretch (Alcohol)	3394	Broad
O-H Stretch (Carboxylic Acid)	2500 - 3300	Very Broad
C-H Stretch (Aromatic)	~3060	Sharp
C=O Stretch (Carboxylic Acid)	1715	Strong, Sharp
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak
C-O Stretch (Alcohol & Carboxylic Acid)	1050 - 1300	Medium

## **Experimental Protocols**

The following are detailed methodologies for acquiring the NMR and IR spectra of **benzilic** acid.

## NMR Spectroscopy Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

#### Sample Preparation:

- Weigh approximately 10-20 mg of dry benzilic acid powder.
- Transfer the solid into a clean, dry NMR tube.



- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is a suitable solvent for benzilic acid and has a residual proton signal at ~2.50 ppm and a carbon signal at ~39.52 ppm, which can be used for reference.
- Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A
  brief period in an ultrasonic bath may aid dissolution.
- Ensure the solution is clear and free of any suspended particles.

#### <sup>1</sup>H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the DMSO-d<sub>6</sub>.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum using standard single-pulse acquisition parameters. A
  sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

#### <sup>13</sup>C NMR Acquisition:

- Switch the spectrometer to the <sup>13</sup>C frequency.
- Use a standard proton-decoupled pulse sequence to acquire the <sup>13</sup>C NMR spectrum. This
  will result in a spectrum with single lines for each unique carbon atom.
- A larger number of scans will be required for <sup>13</sup>C NMR compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

## FT-IR Spectroscopy Experimental Protocol (KBr Pellet Method)

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet):



- Take approximately 1-2 mg of dry benzilic acid and 100-200 mg of dry, finely ground potassium bromide (KBr) of spectroscopic grade. The KBr should be dried in an oven to remove any moisture.
- In a clean agate mortar, gently grind the **benzilic acid** to a fine powder.
- Add the KBr to the mortar and continue to grind the mixture until a fine, homogeneous powder is obtained.
- Transfer a portion of the mixture into a pellet-pressing die.
- Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent pellet.
- Carefully remove the pellet from the die.

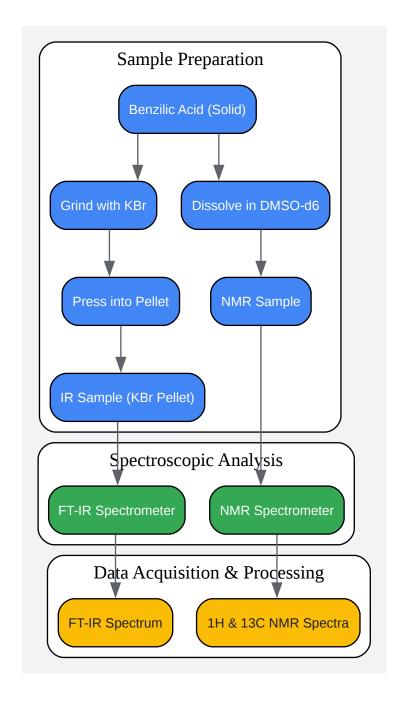
#### FT-IR Spectrum Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## **Visualization of Workflows and Data Correlation**

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the observed spectral data and the molecular structure of **benzilic** acid.

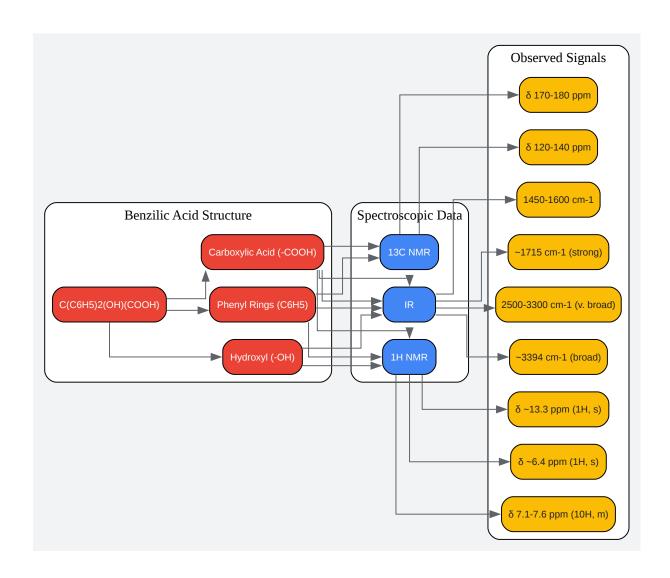




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Caption: Experimental workflow for NMR and IR analysis of benzilic acid.





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